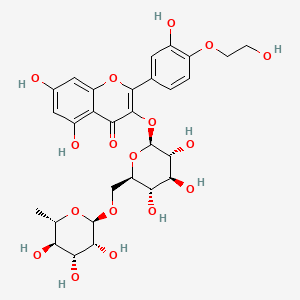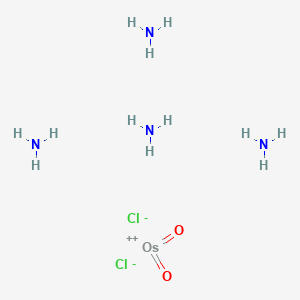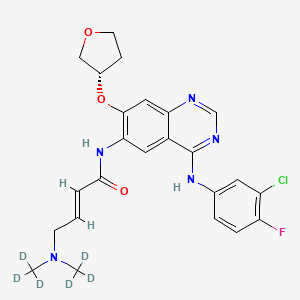
N-Nitroso-di-n-butylamine-d18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-di-n-butylamine-d18 is the labelled form of N-Nitroso-di-n-butylamine . It is a pollutant that can be found in water network systems . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of this compound is C8 2H18 N2 O . Its molecular weight is 176.35 .Applications De Recherche Scientifique
1. Research on Carcinogenic Properties
N-Nitroso-di-n-butylamine is primarily utilized in laboratory research for inducing tumors in experimental animals. It is employed as a substance to study carcinogenicity and understand the mechanisms of cancer formation. This nitrosamine is detected in various food products and as a contaminant in rubber products. Its exposure is known to irritate the skin and eyes and may damage the liver and kidneys. Additionally, it is identified as mutagenic in animals and is reasonably anticipated to be a human carcinogen (Report on carcinogens: carcinogen profiles, 2020).
2. Environmental Monitoring
N-Nitroso-di-n-butylamine, along with other N-nitrosamines, is monitored in environmental samples, particularly water. Advanced techniques like automated dispersive liquid-liquid microextraction integrated with gas chromatography and mass spectrometry are employed for the precise determination of N-nitrosamines in water samples. These methodologies are crucial for assessing water safety and understanding the environmental presence of nitrosamines (Amayreh et al., 2015).
3. Understanding Disinfection By-Products
N-Nitroso-di-n-butylamine is also a subject of study in the context of disinfection by-products. Research investigating the formation of N-nitrosamines from reactions involving disinfectants like monochloramine is significant for improving water treatment processes and ensuring the safety of drinking water. These studies help in understanding the chemical pathways and environmental relevance of N-nitrosamine formation in treated waters (Choi & Valentine, 2002).
Safety and Hazards
N-Nitroso-di-n-butylamine-d18 is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Mécanisme D'action
Target of Action
N-Nitroso-di-n-butylamine-d18 is a deuterium-labeled form of N-Nitroso-di-n-butylamine It is known that nitrosamines, the family of compounds to which n-nitroso-di-n-butylamine belongs, are often associated with carcinogenic activity .
Mode of Action
It is known that nitrosamines generally exert their effects through the formation of dna adducts, leading to mutations and potentially carcinogenesis .
Biochemical Pathways
Nitrosamines are generally known to interfere with dna replication and repair processes, leading to mutations .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, potentially affecting its bioavailability .
Result of Action
Nitrosamines are generally associated with dna damage and mutations, which can lead to carcinogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known that nitrosamines, including N-Nitroso-di-n-butylamine, can be found in drinking water . Therefore, the presence and concentration of such compounds in the environment could potentially influence their action, efficacy, and stability.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-Nitroso-di-n-butylamine-d18 can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": ["Di-n-butylamine-d18", "Nitrous acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Ice", "Water"], "Reaction": ["Step 1: Di-n-butylamine-d18 is dissolved in ice-cold water and sulfuric acid is added dropwise with stirring. The mixture is cooled on ice and stirred for 30 minutes.", "Step 2: Sodium nitrite is added to the mixture and the reaction is allowed to proceed for 10 minutes.", "Step 3: Sodium hydroxide is added to the reaction mixture to adjust the pH to 8-9.", "Step 4: Nitrous acid is added dropwise to the mixture with stirring, and the reaction is allowed to proceed for 1 hour.", "Step 5: The reaction mixture is extracted with dichloromethane and the organic layer is dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain N-Nitroso-di-n-butylamine-d18 as a yellow oil."] } | |
Numéro CAS |
1219798-82-9 |
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
176.355 |
Nom IUPAC |
N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |
Clé InChI |
YGJHZCLPZAZIHH-VAZJTQEUSA-N |
SMILES |
CCCCN(CCCC)N=O |
Synonymes |
Dibutylnitrosamine-d18; NDBA-d18; NSC 6830-d18; Nitrosodibutylamine-d18; N-Butyl-N-nitroso-1-butanamine-d18; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)



